1-Bromo-1-chloro-2,2-difluoroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-chloro-2,2-difluoroethane is an organohalogen compound with the molecular formula C₂H₂BrClF₂. It is a colorless liquid at room temperature and is known for its applications in various fields, including pharmaceuticals and chemical research .
Vorbereitungsmethoden
The synthesis of 1-Bromo-1-chloro-2,2-difluoroethane typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound such as 1,1-difluoroethane is treated with bromine and chlorine under controlled conditions. Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
1-Bromo-1-chloro-2,2-difluoroethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common reagents used in these reactions include strong bases, reducing agents, and oxidizing agents. The major products formed depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-chloro-2,2-difluoroethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry techniques such as gas chromatography and nuclear magnetic resonance spectroscopy.
Biology and Medicine: The compound is investigated for its potential use in drug development and as a probe in biochemical studies.
Wirkmechanismus
The mechanism by which 1-Bromo-1-chloro-2,2-difluoroethane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the functional groups present. Detailed studies on its mechanism of action are ongoing, and it is often used as a model compound to understand the behavior of similar halogenated compounds .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-1-chloro-2,2-difluoroethane can be compared with other halogenated ethanes, such as:
1,1,1-Trifluoro-2-bromo-2-chloroethane:
1,1-Difluoro-2-chloro-2-bromoethane: Another similar compound with different halogen substitutions.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Eigenschaften
CAS-Nummer |
430-89-7 |
---|---|
Molekularformel |
C2H2BrClF2 |
Molekulargewicht |
179.39 g/mol |
IUPAC-Name |
1-bromo-1-chloro-2,2-difluoroethane |
InChI |
InChI=1S/C2H2BrClF2/c3-1(4)2(5)6/h1-2H |
InChI-Schlüssel |
TXBKXUGBNVFEIF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(Cl)Br)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.